molecular formula C15H19NO3S B511556 Dimethyl[(4-propoxynaphthyl)sulfonyl]amine CAS No. 929493-00-5

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine

Katalognummer: B511556
CAS-Nummer: 929493-00-5
Molekulargewicht: 293.4g/mol
InChI-Schlüssel: SKVIPAQMPIUKNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to a naphthyl ring, which is further substituted with a propoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

929493-00-5

Molekularformel

C15H19NO3S

Molekulargewicht

293.4g/mol

IUPAC-Name

N,N-dimethyl-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-4-11-19-14-9-10-15(20(17,18)16(2)3)13-8-6-5-7-12(13)14/h5-10H,4,11H2,1-3H3

InChI-Schlüssel

SKVIPAQMPIUKNH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C

Kanonische SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-propoxynaphthalene with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with dimethylamine to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of Dimethyl[(4-propoxynaphthyl)sulfonyl]amine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl sulfone: Known for its anti-inflammatory properties.

    Sulfonylureas: Used as antidiabetic agents.

    Sulfonamides: A broad class of antibiotics.

Uniqueness

Dimethyl[(4-propoxynaphthyl)sulfonyl]amine stands out due to its unique structural features, such as the propoxy-substituted naphthyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.